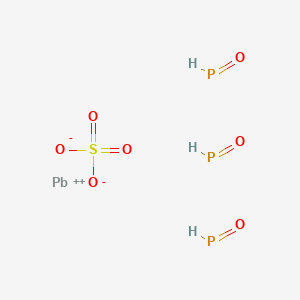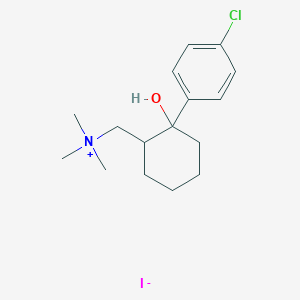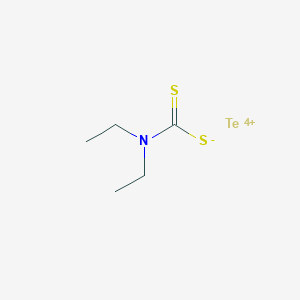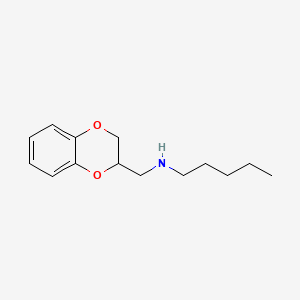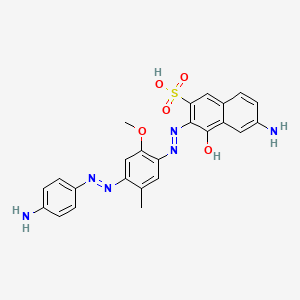![molecular formula C9H17N3O4 B13742871 tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes both amino and carbamate functional groups, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable diamino-dioxobutan precursor. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amino groups, followed by coupling with the dioxobutan moiety under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The carbamate group can also undergo hydrolysis, releasing the active amino-dioxobutan moiety, which can interact with various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used in similar applications but lacks the additional amino-dioxobutan functionality.
N-Boc-protected amino acids: These compounds have similar protective groups but are used primarily in peptide synthesis.
Tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate: Another carbamate compound with different substituents, used in drug development .
Uniqueness
Tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both amino and carbamate chemistry makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H17N3O4 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H17N3O4/c1-9(2,3)16-8(15)12-5(7(11)14)4-6(10)13/h5H,4H2,1-3H3,(H2,10,13)(H2,11,14)(H,12,15)/t5-/m0/s1 |
Clave InChI |
DVBNTRUNEKAQSQ-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


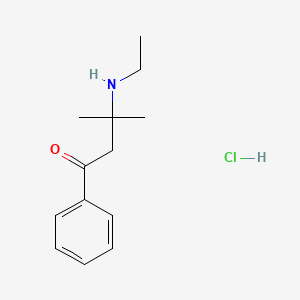
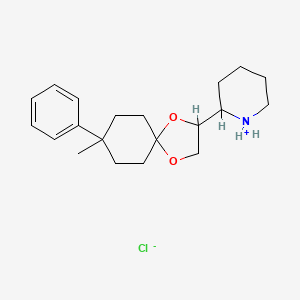
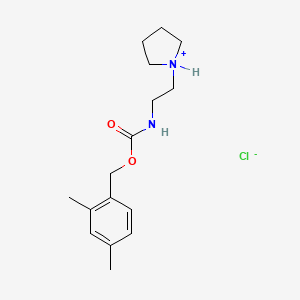


![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
